molecular formula C11H9BrClN3OS B2696078 6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one CAS No. 2155816-53-6

6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2696078
CAS No.: 2155816-53-6
M. Wt: 346.63
InChI Key: CHCLUKLOKBBAMH-UHFFFAOYSA-N
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Description

6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C11H9BrClN3OS and its molecular weight is 346.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Analysis

Research has been conducted on similar 1,2,4-triazine derivatives, focusing on their synthesis and structural analysis. For instance, Branowska et al. (2022) synthesized two new 1,2,4-triazine-containing sulfonamide derivatives and characterized them using spectroscopic, X-ray diffraction, and theoretical calculation methods. These compounds showed significant interaction in their molecular structure due to hydrogen bonds and Hirshfeld surface analysis indicated a high percentage of intermolecular interactions in these derivatives (Branowska et al., 2022).

Molecular Dimensions and Conformation

Insuasty et al. (2008) studied the molecular dimensions of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine, among others, highlighting the importance of aromatic delocalization in the pyrazole rings and the varying conformations adopted by the ethylsulfanyl substituents. This kind of research is crucial in understanding the physical properties and potential applications of such compounds (Insuasty et al., 2008).

Crystal Structure

The crystal structure of related compounds has been studied to understand their stability and molecular interactions. For example, the structure of cycloguanil hydrochloride, a compound with a similar triazine ring, was examined using neutron diffraction by Schwalbe et al. (1989). Their findings showed how the heterocycles form cyclic dimers via hydrogen bonds, which is essential for understanding the stability and reactivity of these compounds (Schwalbe et al., 1989).

Applications in Organic Chemistry

Research also extends to the applications of 1,2,4-triazines in organic chemistry. Wang et al. (2006) developed a method for the bromo- and chloro-methylation of various 5-substituted salicylaldehydes, using compounds with a structure similar to 6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one. This method has potential applications in synthesizing ligands for metal salts (Wang et al., 2006).

Properties

IUPAC Name

6-bromo-2-[(4-chlorophenyl)methyl]-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3OS/c1-18-11-14-10(17)9(12)15-16(11)6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLUKLOKBBAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=NN1CC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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